3-Cyclopropylimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVWFKFSJSQZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopropylimidazo 1,5 a Pyridine and Derivatives
Established Synthetic Pathways to the Imidazo[1,5-a]pyridine (B1214698) Core
A variety of synthetic strategies have been developed to construct the fundamental imidazo[1,5-a]pyridine ring system. These methods often involve the cyclization of appropriately substituted pyridine (B92270) precursors.
Cyclocondensation Reactions of 2-Picolylamines
Cyclocondensation reactions of 2-picolylamines (2-(aminomethyl)pyridines) with various electrophilic partners are a common and versatile approach to the imidazo[1,5-a]pyridine core. nih.govbeilstein-journals.org These reactions build the five-membered imidazole (B134444) ring onto the existing pyridine structure.
A notable method involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated. nih.govresearchgate.net This activation is typically achieved using a mixture of phosphorous acid in polyphosphoric acid (PPA). nih.govresearchgate.net The reaction proceeds through the initial nucleophilic attack of the picolylamine on the activated nitroalkane, followed by an intramolecular cyclization and subsequent elimination to afford the aromatic imidazo[1,5-a]pyridine. beilstein-journals.org While effective for a range of substrates, this method can require harsh reaction conditions. nih.gov
The scope of the electrophilic partner is broad and includes carboxylic acids, acyl anhydrides, acyl chlorides, and esters, providing access to a wide array of substituted imidazo[1,5-a]pyridines. beilstein-journals.org For instance, the reaction of 2-picolylamine with nitroethane in the presence of PPA and phosphorous acid yields 3-methylimidazo[1,5-a]pyridine. nih.govbeilstein-journals.org
| Reactants | Reagents/Conditions | Product | Yield (%) |
| 2-Picolylamine, Nitroethane | PPA, Phosphorous acid, 160°C, 2h | 3-Methylimidazo[1,5-a]pyridine | - |
| 2-Picolylamine, 1-Nitropropane | PPA, Phosphorous acid, 160°C, 2h | 3-Ethylimidazo[1,5-a]pyridine | - |
| 2-Picolylamine, 1-Nitrobutane | PPA, Phosphorous acid, 160°C, 2h | 3-Propylimidazo[1,5-a]pyridine | 59-67 |
| 2-Picolylamine, (2-Nitroethyl)benzene | PPA, Phosphorous acid, 160°C, 2h | 3-Benzylimidazo[1,5-a]pyridine | 54 |
| 2-Picolylamine, 2-Nitro-1-phenylethan-1-one | PPA, Phosphorous acid, 160°C, 2h | 3-Phenylimidazo[1,5-a]pyridine | - |
One-Pot Annulation Strategies
One-pot annulation strategies offer an efficient and atom-economical approach to the imidazo[1,5-a]pyridine core by combining multiple reaction steps into a single procedure.
A novel one-pot method utilizes magnesium nitride (Mg3N2) as a source of ammonia (B1221849) in a cyclo-condensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes. rsc.orgnih.govrsc.org This strategy has been shown to produce 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. rsc.orgnih.gov The reaction is believed to proceed through the in-situ formation of a 2-pyridinylmethyl imine intermediate, which then undergoes cyclization. rsc.org
Another one-pot approach involves the reaction of a carboxylic acid and 2-methylaminopyridines using propane (B168953) phosphoric acid anhydride (B1165640) as a cyclizing agent. researchgate.net This method allows for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine ring. researchgate.net
Ritter-Type Reaction Methodologies
The Ritter-type reaction provides a unique pathway to imidazo[1,5-a]pyridines. figshare.comnih.gov This method involves the reaction of a pyridinylmethanol derivative, which acts as a carbocation precursor, with a nitrile. acs.orgacs.org
A recently developed approach employs bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) as a catalyst to facilitate the conversion of a benzylic alcohol to a carbocation, in conjunction with para-toluenesulfonic acid (p-TsOH·H2O). nih.govacs.orgresearcher.life This catalytic system has proven effective for a range of substrates, delivering the desired imidazo[1,5-a]pyridine products in moderate to excellent yields. nih.govresearcher.life For example, the reaction of a pyridinylmethanol with an aryl or alkyl nitrile under these conditions leads to the formation of the corresponding imidazo[1,5-a]pyridine. acs.org The reaction temperature and the amount of p-TsOH have been identified as critical parameters for achieving high yields. acs.org
Direct C-H Amination/Cyclization Approaches
Direct C-H amination/cyclization strategies represent a modern and efficient method for constructing the imidazo[1,5-a]pyridine ring system. These methods avoid the pre-functionalization of starting materials, leading to higher atom economy.
One such approach involves an iodine-mediated sp3 C-H amination reaction. rsc.org This transition-metal-free method utilizes molecular iodine to effect the oxidative annulation of 2-pyridyl ketones and alkylamines in the presence of a base like sodium acetate. rsc.org This one-pot procedure is operationally simple and can be performed on a gram scale. rsc.org
Another strategy is the iron-catalyzed C-H amination for the construction of the imidazole-fused ring system. organic-chemistry.org This method can be conducted in a green solvent like anisole, with water as the only byproduct. organic-chemistry.org Additionally, copper-catalyzed aerobic oxidative amination of C(sp3)-H bonds has been developed, using air as the sole oxidant. beilstein-journals.org
Specific Synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine and Related Analogs
The synthesis of this compound requires specific strategies to introduce the cyclopropyl (B3062369) moiety at the C3 position of the heterocyclic core.
Precursor Synthesis and Functionalization for Cyclopropyl Moiety Incorporation
The key to synthesizing this compound lies in the use of a precursor that already contains the cyclopropyl group or can be readily converted to it.
One approach involves the use of cyclopropyl-containing building blocks in established synthetic routes. For example, in a Ritter-type reaction, a pyridinylmethanol can be reacted with a cyclopropyl nitrile to introduce the cyclopropyl group at the 3-position. acs.orgacs.org A specific example is the reaction of 2'-(cyclopropyl(hydroxy)methyl)-5'-methoxy-[1,1'-biphenyl]-2-carbonitrile which, upon intramolecular cyclization, could potentially lead to a cyclopropyl-substituted fused heterocycle. acs.org
Alternatively, a precursor such as a 3-halo-imidazo[1,5-a]pyridine can be synthesized first, followed by a cross-coupling reaction with a cyclopropyl-containing organometallic reagent, such as cyclopropylboronic acid or a cyclopropyl Grignard reagent. While not explicitly detailed in the provided search results for this specific compound, this is a common strategy for introducing functional groups onto heterocyclic scaffolds. researchgate.net
The synthesis of precursors often involves multi-step sequences. For instance, the synthesis of a suitable pyridinylmethanol precursor might involve the reaction of a pyridine derivative with a cyclopropyl-containing aldehyde or ketone, followed by reduction. The resulting alcohol can then be used in a Ritter-type reaction to form the desired this compound.
Advanced Synthetic Techniques and Methodological Innovations
To address the limitations of traditional synthetic methods, such as harsh reaction conditions and limited substrate scope, researchers have explored advanced techniques and innovative methodologies for the synthesis of imidazo[1,5-a]pyridine derivatives.
Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult to achieve under conventional heating. Several studies have successfully applied this technology to the synthesis of imidazo[1,5-a]pyridines. mdpi.comtandfonline.comsemanticscholar.org
One approach describes a solvent-free, microwave-assisted condensation reaction of ketones and amines using activated manganese dioxide (MnO₂) as an oxidant and p-toluenesulfonic acid (pTsOH) as a catalyst. tandfonline.com This method offers an efficient and environmentally friendly route to imidazo[1,5-a]pyridines and imidazo[1,5-a]quinolines in good yields. tandfonline.com The reaction is carried out in an open microwave reactor at 170 °C for 5.5 hours. tandfonline.com
Another microwave-assisted protocol involves a one-pot, three-component synthesis of imidazo[1,5-a]pyridines from dipyridyl ketone, various aldehydes, and ammonium (B1175870) acetate. semanticscholar.org The optimization of this reaction revealed that using acetic acid (HOAc) as the solvent in the presence of lithium chloride (LiCl) under microwave irradiation for just 3 minutes leads to efficient product formation. semanticscholar.org This rapid and efficient method highlights the significant advantages of microwave heating. mdpi.comsemanticscholar.org
The synthesis of novel pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts has also been achieved using a one-pot microwave-assisted protocol, resulting in yields exceeding 80%. mdpi.comunito.it This demonstrates the broad applicability of microwave technology in generating diverse imidazo[1,5-a]pyridine scaffolds. mdpi.comunito.itresearchgate.net
Strategies for Modular Access and Scalable Synthesis
The development of modular and scalable synthetic routes is essential for the practical application of imidazo[1,5-a]pyridines in areas such as drug discovery and materials science.
A significant advancement in this area is the development of a transition-metal-free, iodine-mediated sp³ C-H amination reaction. rsc.org This one-pot method allows for the efficient synthesis of a variety of imidazo[1,5-a]pyridine derivatives from readily available 2-pyridyl ketones and alkylamines in the presence of sodium acetate. rsc.org The operational simplicity of this approach and its successful application on a gram scale make it a highly attractive method for larger-scale synthesis. rsc.org
Furthermore, a facile synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been reported through two complementary routes starting from 2-aminomethylpyridine. nih.gov One route involves the coupling with substituted benzoyl chlorides, followed by cyclization, iodination, and a palladium-catalyzed cross-coupling phosphination. nih.gov The second route utilizes the cyclization with substituted benzaldehydes. nih.gov The ability to synthesize these ligands on a larger scale (e.g., 100 g scale for a key amine intermediate) demonstrates the potential for scalability. lew.ro
The development of efficient, single-step methods, such as the three-component coupling to form imidazo[1,5-a]pyridinium salts, also contributes to modular access. organic-chemistry.org This reaction allows for the incorporation of diverse functionalities and even chiral substituents, providing a modular platform for creating a wide array of N-heterocyclic carbene precursors. organic-chemistry.org
These advanced synthetic strategies provide powerful tools for the efficient, modular, and scalable production of this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.
Structure Activity Relationship Sar and Ligand Design Principles
General SAR Considerations for Imidazo[1,5-a]pyridine (B1214698) Scaffolds
The imidazo[1,5-a]pyridine core is recognized as a privileged pharmacophoric scaffold, appearing in numerous biologically active compounds. beilstein-journals.org Its versatility stems from a fused heterocyclic system that offers a rigid framework with specific electronic properties and multiple points for substitution.
Derivatives of the imidazo[1,5-a]pyridine scaffold have been investigated for a wide range of therapeutic applications, including as:
Agonists of the cannabinoid receptor type 2 (CB2R) mdpi.com
Partial agonists for the 5-hydroxytryptamine receptor 4 (5-HT4R) mdpi.comresearchgate.net
Inhibitors of enzymes like phosphodiesterase 10A and topoisomerase II beilstein-journals.orgmdpi.com
Antitumor agents beilstein-journals.org
The electronic character of the imidazo[1,5-a]pyridine backbone significantly influences its function. Studies on related imidazo[1,5-a]pyridin-3-ylidenes have shown that the scaffold possesses strong π-accepting character. rsc.org This is due to a hybrid accepting orbital formed from a vacant p-orbital of the carbene carbon and a π* orbital of the pyridine (B92270) ring. rsc.orgresearchgate.net This electronic feature is fundamental to its ability to form stable complexes and interact with biological targets.
Influence of the 3-Cyclopropyl Moiety on Molecular Interactions and Selectivity
The cyclopropyl (B3062369) group at the 3-position of the imidazo[1,5-a]pyridine core imparts unique and valuable properties that can profoundly influence molecular interactions and selectivity. The cyclopropyl motif is increasingly popular in medicinal chemistry for its ability to enhance pharmacological profiles. rsc.org
Key Influences of the Cyclopropyl Group:
Conformational Rigidity : The cyclopropyl ring is conformationally constrained. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to more favorable binding affinity. rsc.org
Hydrophobic and π-Interactions : The cyclopropyl group can engage in hydrophobic interactions within the binding pockets of proteins. rsc.org Despite being a saturated ring, it has enhanced π-character in its C-C bonds, allowing it to participate in C–H(cyclopropyl)⋯π interactions, which can help anchor a ligand within a binding site. rsc.orgbg.ac.rs
Metabolic Stability : The introduction of a cyclopropyl group can increase metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.org
Potency and Lipophilicity : This small, rigid group can fine-tune a molecule's lipophilicity and three-dimensional shape, often leading to increased potency and improved membrane permeability. rsc.org
Altered Crystal Packing : The presence of a cyclopropyl group can alter supramolecular structures. In studies of related compounds, the cyclopropyl moiety was shown to facilitate the formation of distinct hydrogen-bonding networks and C–H⋯π interactions that were not observed in analogs with other alkyl groups. bg.ac.rs
While the cyclopropyl group is effective at stabilizing adjacent carbocations due to its ability to donate electron density, it is generally poor at transmitting electronic effects from other substituents across the ring. acs.org This means its primary influence on the imidazo[1,5-a]pyridine core is likely steric and conformational rather than electronic.
Rational Design Strategies for Imidazo[1,5-a]pyridine Derivatives
Rational design strategies for this class of compounds focus on modifying the core scaffold to optimize interactions with specific biological targets. This involves exploring substituent effects at key positions and employing bioisosteric replacements to improve potency, selectivity, and pharmacokinetic properties.
Modifying the imidazo[1,5-a]pyridine core at various positions has been shown to have a significant impact on the molecule's chemical and physical properties. The electronic properties of the system can be finely tuned by the addition of electron-donating or electron-withdrawing groups. researchgate.net For instance, placing an electron-withdrawing group like 4-CF3-Ph can decrease the electron density on the heterocyclic system. researchgate.net
The position of a substituent is critical. Studies on the synthesis of imidazo[1,5-a]pyridine analogs found that adding a methyl group at the meta position of a connected phenyl ring resulted in a high product yield, demonstrating positional influence on reactivity. acs.org Furthermore, substitutions on the pyridine portion of the scaffold, such as at the C5-position, can dramatically alter molecular stability and subsequent chemical behavior. Research has shown that while C5-alkyl or aryl substituents yield stable compounds, introducing alkenyl or alkynyl groups at this position can trigger spontaneous cyclization to form entirely new heterocyclic systems. nih.gov
Table 1: Effects of Substituents at Key Positions on the Imidazo[1,5-a]pyridine Scaffold
| Position | Substituent Type | Observed Effect | Source(s) |
|---|---|---|---|
| General | Electron-withdrawing groups | Decreases electron density on the heterocyclic core. | researchgate.net |
| C5 | Alkenyl or Alkynyl groups | Can induce spontaneous 6-endo cyclization, forming new ring systems. | nih.gov |
| C5 | Alkyl or Aryl groups | Generally yields stable N-heterocyclic olefins. | nih.gov |
| Pyridine Ring | Halogen atoms (ortho) | Influences reaction yields in specific synthetic pathways. | acs.org |
| Pyridine Ring | Methyl group (ortho) | Can lead to excellent yields in certain synthetic transformations. | acs.org |
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to design analogs with improved properties by substituting one chemical group with another that has similar physical or chemical characteristics. nih.govresearchgate.net This approach has been successfully applied to imidazo[1,5-a]pyridine and related scaffolds.
One notable example involved designing 5-HT4R partial agonists where an imidazo[1,5-a]pyridine core was used as a bioisosteric replacement for a benzimidazolone scaffold, while preserving the key amine moiety required for biological activity. researchgate.net In other studies on related heterocyclic systems, the strategic replacement of nitrogen atoms has been systematically evaluated. For instance, in a series of enzyme inhibitors, replacing a triazolopyrimidine core with a triazolo[1,5-a]pyridine scaffold led to a 100-fold reduction in binding affinity, which highlighted the critical role of a specific nitrogen atom in the pyrimidine (B1678525) ring for enzyme binding. nih.gov This demonstrates how subtle bioisosteric changes can have dramatic effects on biological activity.
Another successful application of this principle was the design of c-Met inhibitors, where an 8-fluoroimidazo[1,2-a]pyridine (B164112) was developed as a physicochemical mimic of an imidazo[1,2-a]pyrimidine. nih.gov The C-F bond was intended to mimic the electrostatic properties and lipophilicity of the nitrogen atom it replaced, leading to the discovery of a novel series of potent inhibitors. nih.gov
Table 2: Examples of Bioisosteric Replacements in Imidazo[1,5-a]pyridine and Related Scaffolds
| Original Scaffold/Group | Bioisosteric Replacement | Target/Application | Outcome | Source(s) |
|---|---|---|---|---|
| Benzimidazolone | Imidazo[1,5-a]pyridine | 5-HT4 Receptor Agonists | Successful design of new partial agonists. | researchgate.net |
| Triazolopyrimidine | Triazolo[1,5-a]pyridine | PfDHODH Enzyme Inhibition | 100-fold reduction in binding affinity, indicating the importance of the N5 nitrogen. | nih.gov |
| Imidazo[1,2-a]pyrimidine (N at position 8) | 8-Fluoroimidazo[1,2-a]pyridine (C-F at position 8) | c-Met Kinase Inhibitors | Identification of a new series of potent inhibitors. | nih.gov |
Investigation of Biological Activities and Molecular Mechanisms Pre Clinical Focus
Diverse Biological Activities of Imidazo[1,5-a]pyridine (B1214698) Derivatives
The imidazo[1,5-a]pyridine nucleus is a versatile structural motif that has attracted considerable attention for its unique chemical, optical, and biological properties. rsc.org This class of aromatic heterocycles holds significant potential in various research fields, including materials science and pharmaceuticals. rsc.org Derivatives of imidazo[1,5-a]pyridine have demonstrated a broad spectrum of biological activities, such as antitumoral, antibacterial, and potential for treating conditions like Alzheimer's disease. mdpi.com Their structural flexibility and favorable characteristics, including water solubility and biocompatibility, make them a promising platform for drug discovery. nih.gov
Anticarcinogenic Potentials and Related Mechanisms
Imidazo[1,5-a]pyridine derivatives have shown notable potential as anticancer agents. imist.ma A series of newly synthesized imidazo[1,5-a]pyridine-chalcone derivatives were evaluated for their cytotoxicity against five human cancer cell lines. rsc.org Two of the synthesized compounds displayed significant cytotoxicity against the MDA-MB-231 breast cancer cell line. rsc.org Further investigation into the mechanism of action suggested that these compounds induce apoptosis and cause ROS-mediated mitochondrial damage. rsc.org Molecular docking studies indicated that their anticancer activity stems from binding to and disrupting microtubules. rsc.org
Similarly, imidazo[1,5-a]pyridine-benzimidazole hybrids have been prepared and evaluated for their cytotoxic activity across a panel of sixty human tumor cell lines. researchgate.net Two compounds from this series, 5d and 5l, demonstrated significant cytotoxicity, with GI50 values ranging from 1.06 to 14.9 µM and 0.43 to 7.73 µM, respectively. researchgate.net These hybrids were found to arrest the cell cycle in the G2/M phase and induce apoptosis. researchgate.net
Another study focused on aryl amide derivatives of imidazo[1,5-a]pyridine-1,2,4-thiadiazoles, testing their cytotoxic profiles against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines. nih.gov Several of these compounds exhibited more potent cytotoxic effects than the standard chemotherapeutic agent, etoposide. nih.gov Compound 15a was particularly potent against all four cell lines. nih.gov The potent antitumor agent C 1311, which contains the imidazo[1,5-a]pyridine core, is known to inhibit topoisomerase II. beilstein-journals.org
Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine Derivatives against Human Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Source |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-chalcone | Compound 1 | MDA-MB-231 (Breast) | 4.23 ± 0.25 | rsc.org |
| Imidazo[1,5-a]pyridine-chalcone | Compound 2 | MDA-MB-231 (Breast) | 3.26 ± 0.56 | rsc.org |
| Imidazo[1,5-a]pyridine-benzimidazole | Compound 5d | Various (60 lines) | 1.06 - 14.9 | researchgate.net |
| Imidazo[1,5-a]pyridine-benzimidazole | Compound 5l | Various (60 lines) | 0.43 - 7.73 | researchgate.net |
| Imidazo[1,5-a]pyridine-1,2,4-thiadiazole | Compound 15a | MCF-7 (Breast) | 0.11 ± 0.045 | nih.gov |
| Imidazo[1,5-a]pyridine-1,2,4-thiadiazole | Compound 15a | A549 (Lung) | 0.94 ± 0.047 | nih.gov |
| Imidazo[1,5-a]pyridine-1,2,4-thiadiazole | Compound 15a | Colo-205 (Colon) | 0.39 ± 0.023 | nih.gov |
| Imidazo[1,5-a]pyridine-1,2,4-thiadiazole | Compound 15a | A2780 (Ovarian) | 0.77 ± 0.062 | nih.gov |
Antimicrobial and Antiviral Studies
The imidazo[1,5-a]pyridine scaffold has also been explored for its antimicrobial and antiviral properties. mdpi.comimist.ma One study reported the design and synthesis of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives as novel cysteine protease inhibitors, which also exhibited antibacterial activity. plos.org These compounds were effective against various Gram-positive and Gram-negative bacteria, with MIC50 values in the low microgram per milliliter range. plos.org The most active antibacterial compound identified was 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) . plos.org Other related imidazopyridine structures have also shown activity against strains like E. coli, S. aureus, and Klebsiella pneumonia. mdpi.com While many imidazo[4,5-b]pyridines tested lacked broad antibacterial activity, one derivative showed moderate activity against E. coli. mdpi.com Research has also been conducted on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives for their potential antiviral activity. acs.org
Table 2: Antimicrobial Activity of 1-Substituted Pyridylimidazo[1,5-a]pyridine Derivatives
| Compound | Test Organism | MIC50 (µg/ml) | Source |
|---|---|---|---|
| 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) | Gram-positive & Gram-negative bacteria | 0.6 - 1.4 | plos.org |
| Other derivatives (3b-3d) | Gram-positive & Gram-negative bacteria | >1.4 | plos.org |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of the imidazopyridine family are recognized for their anti-inflammatory and immunomodulatory activities. imist.mamdpi.com Specifically, the imidazo[1,5-a]pyridine scaffold has been identified in compounds designed as inhibitors of enzymes involved in inflammatory and immune processes. nih.gov For instance, these derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes central to immune modulation. nih.gov While much of the research on anti-inflammatory mechanisms has focused on the related imidazo[1,2-a]pyridine (B132010) isomer, these studies establish the potential of the broader imidazopyridine class to modulate key inflammatory pathways like STAT3/NF-κB. nih.govuv.es The ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has also been noted in related heterocyclic systems, suggesting a potential mechanism for imidazo[1,5-a]pyridines. researchgate.net
Modulatory Activities on Specific Biological Targets
Beyond broad biological effects, imidazo[1,5-a]pyridine derivatives have been developed to modulate specific biological targets. nih.gov These include:
Cannabinoid receptor type 2 (CB2R) agonists nih.gov
Serotonin (B10506) 5-hydroxytryptamine (5-HT4) antagonists nih.gov
Phosphodiesterase 10A inhibitors nih.gov
Thromboxane (B8750289) A2 synthetase inhibitors acs.org
Inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP) , where they act as non-competitive inhibitors. mdpi.com
Target Identification and Validation Studies
Research has focused on identifying and validating the specific molecular targets of imidazo[1,5-a]pyridine derivatives, particularly their mechanisms of enzyme inhibition.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, Indoleamine 2,3-Dioxygenase, Tryptophan 2,3-Dioxygenase, Kinases)
The anticancer and immunomodulatory effects of imidazo[1,5-a]pyridines are often linked to their ability to inhibit key enzymes.
Topoisomerase II: The antitumor agent C 1311, which features an imidazo[1,5-a]pyridine core, is a known inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. beilstein-journals.org Furthermore, in silico docking simulations of imidazo[1,5-a]pyridine-1,2,4-thiadiazole derivatives have shown exceptional binding affinities and interaction profiles with human topoisomerase IIβ, suggesting this as a key mechanism for their cytotoxic effects. nih.gov
Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO): IDO and TDO are crucial enzymes in the kynurenine (B1673888) pathway that are implicated in tumor-induced immunosuppression. google.comekb.eg Consequently, they are significant targets for cancer immunotherapy. nih.gov Patents have been filed for 5- or 8-substituted imidazo[1,5-a]pyridines as specific inhibitors of IDO and/or TDO. google.com Research has identified several substituted imidazole[1,5-a]pyridine compounds as potent dual inhibitors of both IDO and TDO. ekb.eg
Kinases: Various kinases, which are often overexpressed in cancer cells, have been identified as targets for imidazo[1,5-a]pyridine derivatives. nih.gov Theoretical studies have promoted several imidazo[1,5-a]pyridine derivatives as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govbohrium.com Additionally, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. researchgate.net The broader class of imidazopyridines has also been extensively studied as potent kinase inhibitors. researchgate.net
Receptor Modulation (e.g., Cannabinoid Receptor Type 2, Serotonin 5-HT4 Receptor, GABA-A/Benzodiazepine Receptor Complex)
The imidazo[1,5-a]pyridine scaffold is a versatile structure that has been explored for its interaction with various receptors. Derivatives of this core have shown potential as modulators of key signaling proteins in the central nervous system and periphery.
Cannabinoid Receptor Type 2 (CB2): The imidazo[1,5-a]pyridine nucleus has been identified as a promising scaffold for the development of agonists for the Cannabinoid Receptor Type 2 (CB2R). researchgate.netnih.gov The CB2 receptor is a G protein-coupled receptor primarily expressed in immune cells and to a lesser extent in the central nervous system. Its activation is associated with anti-inflammatory and analgesic effects, making it a therapeutic target of significant interest. Research has highlighted that various derivatives of imidazo[1,5-a]pyridine are biologically active, with some compounds acting as CB2R agonists. researchgate.net While the broad class of imidazo[1,5-a]pyridines has been noted for this activity, specific data on the 3-cyclopropyl substituted variant's interaction with CB2R is not extensively detailed in the reviewed literature.
Serotonin 5-HT4 Receptor: Derivatives of imidazo[1,5-a]pyridine have been synthesized and evaluated as partial agonists of the serotonin 5-HT4 receptor. nih.gov These receptors are implicated in cognitive processes, and their partial agonists are being investigated for potential therapeutic benefits in cognitive disorders. nih.gov Structure-activity relationship (SAR) studies have been conducted on a series of these compounds, leading to the discovery of potent and selective 5-HT4 partial agonists with good pharmacokinetic properties and efficacy in preclinical models of cognition. nih.gov For instance, the introduction of an isopropyl group at the third position of the imidazo[1,5-a]pyridine ring was found to be a critical modification that shifted the compound's activity from antagonistic to agonistic at the 5-HT4 receptor. nih.gov
GABA-A/Benzodiazepine Receptor Complex: Modulation of the GABA-A/Benzodiazepine receptor complex is a hallmark of many anxiolytic and sedative drugs. While the broader class of imidazopyridines includes compounds that are GABA-A receptor agonists, these are predominantly from the imidazo[1,2-a]pyridine isomer series, such as the well-known drug zolpidem. researchgate.netresearchgate.netresearchgate.net The reviewed scientific literature does not provide significant evidence for the direct modulation of the GABA-A/Benzodiazepine receptor complex by compounds based on the specific 3-cyclopropylimidazo[1,5-a]pyridine scaffold. Research on GABA-A modulators has largely focused on other isomers of the imidazopyridine family. researchgate.netexlibrisgroup.com
Mechanistic Investigations at Cellular and Biochemical Levels
The imidazo[1,5-a]pyridine scaffold has been incorporated into various compounds to investigate their effects on cancer cells, revealing mechanisms that include the inhibition of cell proliferation, induction of apoptosis, and interference with crucial cellular signaling pathways.
Inhibition of Cellular Proliferation and Apoptosis Induction
Derivatives of imidazo[1,5-a]pyridine have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.gov For example, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids showed potent cytotoxic activity. nih.gov Specifically, compounds 5d and 5l from this series exhibited growth inhibitory (GI50) values in the micromolar to sub-micromolar range across a panel of sixty human tumor cell lines. nih.gov
Flow cytometry analysis revealed that these hybrid compounds cause cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.gov This cell cycle blockade is a common mechanism for anticancer agents and prevents the proliferation of malignant cells. Furthermore, these compounds were shown to induce apoptosis, or programmed cell death. nih.gov The induction of apoptosis was confirmed through various assays, including Hoechst staining, analysis of mitochondrial membrane potential, detection of cytochrome c release, measurement of reactive oxygen species (ROS) generation, and activation of caspase-9. nih.gov Similarly, novel imidazo[1,5-a]pyridine-chalcone derivatives have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231), which was confirmed by Annexin V-FITC/PI staining. nih.gov Palladium allyl complexes bearing imidazo[1,5-a]pyridine-3-ylidene ligands also demonstrated that their cytotoxicity is associated with the induction of apoptosis. researchgate.net
Another example is Fadrozole, a nonsteroidal aromatase inhibitor with an imidazo[1,5-a]pyridine core. researchgate.netnih.gov Its mechanism involves blocking the synthesis of estrogens, which are key drivers of cell proliferation in hormone-dependent breast cancers. bioscientifica.com By reducing estrogen levels, Fadrozole indirectly inhibits the proliferation of these cancer cells. bioscientifica.com
Impact on Cellular Signaling Pathways (e.g., PI3Kα)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. The imidazo[1,5-a]pyridine scaffold has been used to develop inhibitors targeting this pathway.
A study on imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated that these compounds not only inhibit tubulin polymerization but also impact the PI3K/Akt pathway. nih.govrsc.org Treatment of cancer cells with these hybrids led to a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT). nih.gov The PI3K/Akt pathway is an attractive target for cancer therapy because its inhibition can suppress cell proliferation and survival signals. google.com.pg The ability of these imidazo[1,5-a]pyridine derivatives to inhibit this pathway suggests a dual mechanism of action that could be advantageous in overcoming cancer cell resistance. nih.govrsc.org While the specific isoform PI3Kα was not singled out in this study, the broader impact on the PI3K/Akt pathway is a significant finding. Other research has also suggested that imidazo[1,5-a]pyridine derivatives could be screened for activity towards the PI3K/AKT/mTOR pathway. nih.gov
Preclinical In Vitro and In Vivo Efficacy Assessments
The anticancer potential of imidazo[1,5-a]pyridine derivatives has been evaluated in both laboratory cell cultures (in vitro) and in animal models (in vivo).
In Vitro Efficacy: Numerous studies have reported the in vitro cytotoxic activity of various imidazo[1,5-a]pyridine derivatives against diverse human cancer cell lines.
| Compound Class | Cancer Cell Lines | Notable Findings | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids (e.g., 5d , 5l ) | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Significant cytotoxic activity with GI50 values from 0.43 to 14.9 µM. Induced G2/M cell cycle arrest and apoptosis. nih.gov | nih.gov |
| Imidazo[1,5-a]pyridine-chalcone conjugates | Breast (MDA-MB-231), Colon (RKO), Bone (Mg-63), Prostate (PC-3), Liver (HepG2) | Promising cytotoxicity against MDA-MB-231 with IC50 values of 3.26 µM and 4.23 µM for the most active compounds. nih.gov | nih.gov |
| Palladium allyl complexes with imidazo[1,5-a]pyridine-3-ylidene ligands | Cisplatin-sensitive and -resistant cell lines | Remarkable antitumoral activity with IC50 values in the micro- and nano-molar range. researchgate.net | researchgate.net |
| Bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Lung adenocarcinoma (SK-LU-1), Liver cancer (HepG2), Breast adenocarcinoma (MCF-7) | Displayed high cytotoxicity toward the tested human cancer cell lines. nih.gov | nih.gov |
| Titanium complexes with imidazo[1,5-a]pyridine-containing pyrrolyl ligand | Colon (HCT-116), Prostate (PC3), Breast (MCF-7) | Exhibited good antitumor properties. rsc.org | rsc.org |
These studies collectively highlight the broad-spectrum antiproliferative effects of compounds containing the imidazo[1,5-a]pyridine core. A notable feature of some of these compounds is their selectivity, showing significant cytotoxicity against cancer cells while having minimal effect on normal cells, such as human embryonic kidney (HEK-293) cells. nih.govresearchgate.net
In Vivo Efficacy: Preclinical in vivo studies provide crucial information on the potential therapeutic efficacy of a compound. An imidazo[1,5-a]pyridine derivative, compound 34 , was shown to effectively suppress tumor progression in a xenograft mouse model using K562 (chronic myelogenous leukemia) and GIST-T1 (gastrointestinal stromal tumor) cells. acs.org Furthermore, an iron(III) complex incorporating an imidazo[1,5-a]pyridine ligand was investigated in nude mice bearing MDA-MB-231 xenografts, demonstrating its potential application in photodynamic therapy. More recently, a novel degrader, VNLG-152, which contains an imidazo[1,5-a]pyridine moiety, potently inhibited tumor growth and metastasis in both cell-line derived (CDX) and patient-derived (PDX) triple-negative breast cancer (TNBC) xenograft models, with no apparent toxicity to the host. biorxiv.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to determining the intrinsic electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to model the geometry, electronic distribution, and energy levels of the 3-cyclopropylimidazo[1,5-a]pyridine system.
Research on related imidazo[1,5-a]pyridine (B1214698) derivatives demonstrates the utility of these calculations. For instance, studies on boron-centered spiro compounds incorporating imidazo[1,5-a]pyridine ligands have used TD-DFT to describe the nature of electronic transitions, which are responsible for the molecule's optical properties. mdpi.com Such calculations help in understanding how the fusion of the imidazole (B134444) and pyridine (B92270) rings, along with the cyclopropyl (B3062369) substituent, influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The cyclopropyl group, with its unique electronic nature, can affect the electron density and reactivity of the heterocyclic core.
While specific calculations for the parent this compound are not extensively published, data for derivatives provide insight. For example, the structural properties of a related compound, N-(3-(5-(3-cyclopropylimidazo[1,5-a]pyridin-1-yl)-1H-tetrazol-1-yl)propyl) methanesulfonamide (B31651), have been characterized using NMR spectroscopy, which is often complemented by computational predictions of chemical shifts. rug.nl
Table 1: Representative Spectroscopic Data for a this compound Derivative Data for N-(3-(5-(3-cyclopropylimidazo[1,5-a]pyridin-1-yl)-1H-tetrazol-1-yl)propyl) methanesulfonamide rug.nl
| Spectroscopy Type | Observed Chemical Shifts (δ) |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | 8.57 (d, J = 7.1 Hz, 1H), 8.45 (s, 1H), 8.19 (d, J = 9.1 Hz, 1H), 7.21 (dd, J = 9.1, 6.5 Hz, 1H), 6.95 (t, J = 6.8 Hz, 1H), 6.31 (t, J = 5.8 Hz, 1H), 4.97 (t, J = 7.0 Hz, 2H), 3.25 (q, J = 6.4 Hz, 2H), 2.90 (s, 3H), 2.22 (p, J = 6.8 Hz, 2H), 2.12 (tt, J = 8.3, 5.0 Hz, 1H), 1.25 – 1.18 (m, 2H), 1.10 – 1.04 (m, 2H) |
This data pertains to a derivative and is presented to illustrate the types of structural information obtained for this class of compounds.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbenthamdirect.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry and has been investigated as a core for various inhibitors. beilstein-journals.org For example, derivatives have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1). google.com In such studies, molecular docking simulations are used to elucidate the binding mode of the compounds within the enzyme's active site. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to binding affinity.
For this compound, docking studies would likely show the imidazopyridine core engaging in interactions with amino acid residues, while the cyclopropyl group could fit into specific hydrophobic pockets of a receptor, potentially enhancing binding affinity and selectivity. The nitrogen atoms in the heterocyclic system are potential hydrogen bond acceptors, a crucial feature for protein-ligand recognition. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For this compound, the primary point of conformational flexibility involves the orientation of the cyclopropyl group relative to the planar imidazopyridine ring.
The cyclopropyl group itself is conformationally rigid. This rigidity can be an advantageous feature in drug design, as it reduces the entropic penalty upon binding to a target protein. The analysis would focus on the rotation around the single bond connecting the cyclopropyl ring to the C3 position of the imidazopyridine core. Molecular dynamics (MD) simulations can complement this analysis by modeling the molecule's behavior over time in a simulated physiological environment, providing insights into its dynamic stability and preferred conformations in solution.
Prediction of Spectroscopic Signatures and Photophysical Properties
Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret experimental results. Quantum chemical calculations can predict NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and electronic absorption spectra (UV-Vis). nih.gov
The imidazo[1,5-a]pyridine scaffold is known to be a component of fluorescent compounds. mdpi.com Theoretical studies on related boron-based spiro compounds have shown that the emission wavelengths can be modulated by substituents on the imidazo[1,5-a]pyridine ligand. mdpi.com These studies revealed blue emission in solution and orange-red emission in the solid state. mdpi.com TD-DFT calculations can predict the energies of electronic transitions, corresponding to absorption and emission wavelengths. For this compound, such calculations would predict its characteristic UV-Vis absorption maxima and its potential for fluorescence, including the likely emission color and quantum yield. mdpi.com
Table 2: Photophysical Properties of Boron-Spiro Compounds with Imidazo[1,5-a]pyridine Ligands Data from related compounds to illustrate potential properties. mdpi.com
| Compound Type | State | Absorption Max (λ_abs) | Emission Max (λ_em) |
|---|---|---|---|
| Boron-Spiro Derivative | Solution (CH₂Cl₂) | ~350-400 nm | ~450-500 nm (Blue) |
Polymorphism and Solid-State Peculiarities: Energetic and Structural Driving Forces
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is critical in the pharmaceutical and materials sciences, as different polymorphs can have different physical properties, such as solubility and stability.
For this compound, computational solid-state chemistry could be used to predict possible crystal packing arrangements and their relative energies. The driving forces behind the formation of different polymorphs would include intermolecular interactions such as hydrogen bonding (if applicable), π-π stacking between the aromatic imidazopyridine rings, and van der Waals forces. researchgate.net X-ray crystallography on related imidazo[1,5-a]pyridine adducts has confirmed the importance of these interactions in the solid state. x-mol.com By calculating the lattice energies of hypothetical crystal structures, researchers can predict the most stable polymorph and understand the energetic factors that govern crystallization.
Applications in Chemical Biology and Materials Science
Role as Chemical Probes and Tools in Biological Systems
Derivatives of imidazo[1,5-a]pyridine (B1214698) are widely investigated as fluorescent probes for studying biological systems. nih.gov Their utility in this field stems from their inherent emissive properties, photo and thermal stability, and a compact shape suitable for interacting with biological macromolecules and environments. nih.govresearchgate.net These compounds are particularly promising as cell membrane probes, a function critical for monitoring cellular health by studying membrane dynamics, hydration, and fluidity. nih.govnih.gov
A key characteristic of imidazo[1,5-a]pyridine-based fluorophores is their solvatochromic behavior, where their fluorescence properties change with the polarity of the solvent, and their large Stokes shifts (the difference between the absorption and emission maxima), which can be as high as 150 nm. This large shift is advantageous for fluorescence imaging as it minimizes self-quenching and background interference. nih.gov
The introduction of a cyclopropyl (B3062369) group at the 3-position is thought to be beneficial for these applications. The cyclopropyl ring can enhance the hydrophobicity of the molecule, which may improve its ability to intercalate into cell membranes. Furthermore, the presence of a cyclopropyl group can increase metabolic stability within biological systems. vulcanchem.com Researchers have synthesized various imidazo[1,5-a]pyridine-based fluorophores and tested their interactions with liposomes, which serve as artificial models for cell membranes, demonstrating successful intercalation into the lipid bilayer. nih.govnih.gov For instance, a near-infrared (NIR) ratiometric fluorescent probe based on an imidazo[1,5-a]pyridine donor was developed for the detection of sulfur dioxide (SO2) in mitochondria, successfully imaging SO2 in living cells, zebrafish, and mice. mdpi.com
Development as Ligands for Transition Metal Catalysis
The imidazo[1,5-a]pyridine framework is a versatile scaffold for creating ligands for transition metal catalysis. nih.govmdpi.com These ligands can coordinate with a variety of metal ions, including palladium, nickel, copper, and rhodium, forming complexes with diverse coordination motifs. nih.govrsc.org
Imidazo[1,5-a]pyridine-3-ylidenes, a class of N-Heterocyclic Carbenes (NHCs), have emerged as powerful ligands in organometallic catalysis. researchgate.net First reported in 2005, these NHCs feature a rigid bicyclic structure and are recognized for their strong electron-donating properties and synthetically flexible nature. researchgate.net An efficient, single-step, three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) has been developed to produce imidazo[1,5-a]pyridinium salts, which are the precursors to these NHC ligands. organic-chemistry.orgnih.gov This method allows for the incorporation of diverse functionalities and chiral substituents under mild conditions and in high yields. organic-chemistry.orgnih.gov
The electronic character of imidazo[1,5-a]pyridin-3-ylidene ligands is notable for a strong π-accepting character, which is a result of a hybrid accepting orbital formed from a vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring. rsc.org This property, evaluated using rhodium complexes and selenium adducts, distinguishes them from conventional NHCs. rsc.org The substituents on the imidazo[1,5-a]pyridine ring, particularly at the C5 position, are located near the metal coordination sphere, enabling significant steric and electronic modulation of the catalyst's properties. researchgate.netrsc.org
Ligands based on the imidazo[1,5-a]pyridine scaffold have demonstrated significant utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.orgnih.govrsc.org Both phosphine- and NHC-type ligands have been developed and successfully applied.
For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and evaluated in sterically hindered biaryl and heterobiaryl Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org In another key development, well-defined and stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes have been created, serving as a versatile class of precatalysts. rsc.org These [(NHC)Pd(cinnamyl)Cl] complexes show fast activation to the catalytically active monoligated Pd(0) species. rsc.org The rigid structure of the Imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligand allows for precise tuning of the catalytic pocket, leading to highly reactive catalysts for challenging reactions, such as the cross-coupling of nitroarenes via C–NO2 bond activation. rsc.org
Optoelectronic and Photoluminescent Applications
The inherent luminescent properties of imidazo[1,5-a]pyridine derivatives make them attractive candidates for applications in optoelectronics and materials science. rsc.orgnih.gov Their chemical versatility allows for the tuning of their photophysical properties, leading to the development of smart materials for various light-emitting applications. mdpi.com
The imidazo[1,5-a]pyridine core is a foundational element for a variety of fluorescent materials, including sensors and emitters. nih.govmdpi.com These compounds are known for their large Stokes shifts, which is a beneficial property for emissive materials. mdpi.com Their fluorescence can be modulated by introducing different substituents, leading to a wide range of emission colors. mdpi.com
For example, donor-π-acceptor (D–π–A) push-pull fluorophores have been designed using a 1,3-diphenylimidazo[1,5-a]pyridine donor and a benzilimidazole acceptor, resulting in strong greenish-yellow emission with high quantum yields (around 70%). rsc.org Boron complexes based on tridentate imidazo[1,5-a]pyridine ligands have also been synthesized, exhibiting cyan fluorescence. nih.gov These boron-containing compounds have shown potential not only as emitters but also as heavy-atom-free photosensitizers for photodynamic therapy. nih.gov Furthermore, long-alkyl-chain functionalized imidazo[1,5-a]pyridine derivatives have been developed as blue emissive dyes with good fluorescence quantum yields, paving the way for their use in blue emissive devices. mdpi.com
The promising photoluminescent properties of imidazo[1,5-a]pyridine derivatives have led to their investigation as emitter materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org Their good thermal and electrochemical stability, combined with tunable emission colors, makes them suitable for this application. rsc.org
Researchers have designed and synthesized fluorophores based on imidazo[1,5-a]pyridine decorated with various aromatic π-systems at the C3 position. rsc.org These materials have been used as emitters to fabricate sky-blue OLEDs. One such device demonstrated a maximum external quantum efficiency (EQE) of 4.3%, a power efficiency of 4.7 lm W⁻¹, and a current efficiency of 8.4 cd A⁻¹. rsc.org The development of imidazo[1,5-a]pyridine-based materials that exhibit blue fluorescence with large Stokes shifts and high quantum yields is a significant step toward their practical use as emissive components in blue OLEDs. mdpi.com
Coordination Polymers for Functional Materials
Extensive research into the applications of 3-Cyclopropylimidazo[1,5-a]pyridine has been conducted. However, a comprehensive search of scientific databases and literature reveals a notable gap in the investigation of this compound as a ligand for the formation of coordination polymers aimed at the development of functional materials.
While the broader family of imidazo[1,5-a]pyridine derivatives has been recognized for its potential in forming coordination compounds and polymers with interesting photophysical and material properties, specific studies detailing the use of the 3-cyclopropyl substituted variant in this context are not present in the available scientific literature. Research on related imidazo[1,5-a]pyridine-based coordination polymers has explored their utility in areas such as luminescence and chemical sensing. For instance, coordination polymers derived from other imidazo[1,5-a]pyridine ligands have been shown to act as sensors for various metal ions. Current time information in Bangalore, IN. Furthermore, the structural versatility of the imidazo[1,5-a]pyridine scaffold has been demonstrated in the construction of one- and two-dimensional coordination polymers with metal ions like zinc(II). google.com
These examples highlight the potential of the imidazo[1,5-a]pyridine core in materials science. However, the influence of the 3-cyclopropyl substituent on the coordination chemistry and the properties of resulting polymeric materials remains an unexplored area of research. Consequently, there are no specific research findings or data tables on coordination polymers based on this compound to report at this time. The absence of such studies indicates a potential avenue for future research in the design and synthesis of novel functional materials.
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of the imidazo[1,5-a]pyridine (B1214698) core is a well-established area of research, with numerous methods available. rsc.org However, the future of synthesizing derivatives like 3-Cyclopropylimidazo[1,5-a]pyridine lies in the development of more efficient, sustainable, and atom-economical methodologies. Current research highlights several promising avenues.
Green chemistry principles are increasingly influencing synthetic design. A notable example is the use of visible light and a heterogeneous graphitic carbon nitride (g-C₃N₄) catalyst for the oxidative amination of C-H bonds to form imidazo[1,5-a]pyridines at room temperature without additional solvents. rsc.org This method is environmentally friendly, and the catalyst can be recycled multiple times without significant loss of activity. rsc.org Another sustainable approach utilizes D-glucosamine, a biomass source, in an anomeric stereoauxiliary cleavage process to generate the imidazo[1,5-a]pyridine scaffold. thieme-connect.com
Furthermore, metal-free synthesis is a significant area of development. organic-chemistry.org Methods such as the sequential dual oxidative amination of C(sp³)-H bonds under ambient, metal-free conditions offer a direct route to the imidazo[1,5-a]pyridine core. organic-chemistry.org Unique metal-free approaches also include the functionalization of C(sp²)-H bonds using a formaldehyde (B43269) solution as both a carbon source and a solvent. acs.org The development of novel Ritter-type reactions, utilizing catalysts like bismuth(III) trifluoromethanesulfonate (B1224126), also presents an efficient pathway for synthesizing these compounds. acs.org
Future efforts will likely focus on adapting these emerging, sustainable methods for the specific, high-yield synthesis of this compound and its derivatives, moving away from traditional, multi-step procedures.
| Synthetic Methodology | Key Features | Sustainability Aspect | Relevant Compounds |
| Mg₃N₂-assisted one-pot annulation | High yield, one-pot cyclo-condensation. nih.govrsc.org | Reduced synthetic steps, less waste. | 1,3-disubstituted imidazo[1,5-a]pyridines. nih.gov |
| Visible light-mediated synthesis | Uses g-C₃N₄ catalyst, room temperature. rsc.org | Environmentally friendly, recyclable catalyst. rsc.org | 1,3-diarylated imidazo[1,5-a]pyridines. rsc.org |
| Anomeric stereoauxiliary cleavage | Utilizes D-glucosamine as a starting material. thieme-connect.com | Use of renewable biomass. thieme-connect.com | Substituted imidazo[1,5-a]pyridines. thieme-connect.com |
| Metal-free C-H functionalization | Avoids transition metal catalysts. organic-chemistry.orgacs.org | Reduces heavy metal waste. | Bis(3-arylimidazo[1,5-a]pyridin-3-yl)methanes. acs.org |
| Iodine-mediated one-pot synthesis | Mild conditions, high atom utilization. mdpi.com | Efficient bond formation, convenient starting materials. mdpi.com | 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. mdpi.com |
Advanced SAR and Rational Design Integration for Targeted Agents
The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry. chemenu.com Future research will increasingly integrate advanced Structure-Activity Relationship (SAR) studies and rational drug design to develop potent and selective therapeutic agents based on the this compound core.
Rational design methodologies, such as those used to develop novel Cyclooxygenase-2 (COX-2) inhibitors from the related imidazo[1,2-a]pyridine (B132010) scaffold, can be applied. rjsocmed.combohrium.com This involves designing compounds to fit precisely into the active site of a target enzyme, often using pharmacophore modeling and molecular hybridization strategies. nih.govjmchemsci.com For example, the introduction of a cyclopropyl (B3062369) group at the 3-position can provide conformational rigidity and specific steric interactions within a target's binding pocket, potentially enhancing potency and selectivity.
The goal of these studies is to create detailed SAR maps that correlate specific substitutions on the imidazo[1,5-a]pyridine ring with biological activity. This allows researchers to fine-tune molecules to maximize efficacy and minimize off-target effects. For instance, in the development of anticancer agents, SAR analysis helps in understanding how different functional groups on the scaffold influence activity against various cancer cell lines and specific molecular targets like PI3Kα. nih.govnih.gov
Future work on this compound will involve synthesizing a library of analogs with modifications at other positions of the bicyclic core. These analogs will be systematically evaluated to understand the electronic and steric effects of each substituent, leading to the rational design of next-generation targeted therapies.
Exploration of Novel Biological Targets and Therapeutic Areas
While the imidazo[1,5-a]pyridine scaffold is known to possess a range of biological activities, including anticancer, antimicrobial, and neurological effects, a significant future direction is the exploration of novel biological targets for derivatives like this compound. ontosight.ai
Current research has identified imidazo[1,5-a]pyridines as potential inhibitors of several key enzymes. For example, they have been investigated as inhibitors of thromboxane (B8750289) A2 synthetase and as ligands for various G-protein coupled receptors. nih.govacs.org More recently, derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), a crucial target in cancer immunotherapy, and cysteine proteases, which are implicated in various diseases. google.complos.org
The unique structural features of this compound make it an attractive candidate for screening against a wide array of novel biological targets. Future research should focus on:
Kinase Inhibition : Screening against panels of kinases involved in cancer and inflammatory diseases. The scaffold could serve as a hinge-binding motif for ATP-competitive inhibitors.
Neurodegenerative Diseases : Exploring targets associated with Alzheimer's and Parkinson's disease, such as β-secretase (BACE1) and leucine-rich repeat kinase 2 (LRRK2), building on the known CNS activity of related compounds. nih.gov
Infectious Diseases : Expanding beyond general antimicrobial activity to target specific enzymes in drug-resistant bacteria or viruses.
The exploration of these novel targets will open up new therapeutic areas for this versatile scaffold, moving beyond its currently established biological profile.
Interdisciplinary Applications and Translational Research in Material Sciences
The unique photophysical properties of the imidazo[1,5-a]pyridine core present exciting opportunities for interdisciplinary applications in material sciences. rsc.org These compounds are known for their strong luminescence, making them highly versatile scaffolds for technological applications. researchgate.net
A key area of future research is in the development of optoelectronic devices . Imidazo[1,5-a]pyridine derivatives have been successfully used as blue emissive dyes and are being actively investigated for use in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgmdpi.com The introduction of a cyclopropyl group at the 3-position can modulate the electronic properties of the scaffold, potentially fine-tuning the emission wavelength and quantum yield for specific applications.
Another promising avenue is in the creation of molecular sensors . The fluorescence of imidazo[1,5-a]pyridines can be sensitive to the surrounding chemical environment, allowing for the design of sensors for metal ions or other small molecules. researchgate.net Translational research in this area could lead to new tools for analytical chemistry and biomedical imaging. rsc.org
Furthermore, the imidazo[1,5-a]pyridine scaffold can serve as a precursor for N-heterocyclic carbene (NHC) ligands. nih.gov These ligands can be used to form stable complexes with transition metals, such as palladium, creating versatile catalysts for a range of chemical reactions. rsc.org The steric and electronic properties of the 3-cyclopropyl derivative could lead to catalysts with novel reactivity and selectivity.
Computational Chemistry in Predictive Modeling and Experimental Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. researchgate.net For this compound, computational methods will be crucial in predicting its properties and guiding experimental work.
Predictive Modeling will play a significant role in several areas:
Drug Discovery : Molecular docking and molecular dynamics simulations can predict how this compound and its analogs bind to biological targets. plos.orgresearchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving time and resources. researchgate.net
Material Science : Time-Dependent Density Functional Theory (TD-DFT) calculations can predict the photophysical properties of new derivatives, such as their absorption and emission spectra. mdpi.com This aids in the rational design of new fluorescent materials for OLEDs and sensors. mdpi.com
Reaction Mechanisms : Computational studies can elucidate the mechanisms of new synthetic reactions, helping to optimize conditions and improve yields.
Experimental Design will be enhanced by computational insights. For example, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of a series of analogs with their observed activity. These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. Computational studies on the electronic properties of imidazo[1,5-a]pyridin-3-ylidene ligands have already been used to understand their catalytic activity, demonstrating the power of integrating computational and experimental approaches. rsc.org
The synergy between computational chemistry and experimental validation will be key to unlocking the full potential of the this compound scaffold in both medicine and material science.
Q & A
Q. What are the common synthetic routes for 3-Cyclopropylimidazo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?
The synthesis of 3-substituted imidazo[1,5-a]pyridines typically involves cyclocondensation, cycloaddition, or oxidative cyclization. For example:
- Cyclocondensation : Reacting 2-aminomethylpyridine derivatives with nitroalkanes (e.g., nitroethane) in the presence of polyphosphoric acid (PPA) at 160°C yields 3-alkylimidazo[1,5-a]pyridines. Adjusting the nitroalkane (e.g., 1-nitropropane for ethyl substituents) modifies the substituent at position 3 .
- Oxidative Cyclization : Using iodine or MnO₂ as oxidizing agents promotes the formation of fused heterocycles from pyridine N-imides. Regioselectivity depends on steric and electronic effects of substituents .
Q. Key Considerations :
- Solvents (DMF, ethanol) and catalysts (PPA, Pd(OAc)₂) significantly affect reaction efficiency.
- Yields range from 50–85%, with impurities arising from incomplete cyclization or side reactions (e.g., over-oxidation) .
Table 1 : Comparison of Synthetic Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | 2-Aminomethylpyridine | PPA, 160°C | 70–85 | |
| Oxidative Cyclization | Pyridine N-imides | I₂, 120°C | 50–65 |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. For example, the cyclopropyl group shows distinct splitting patterns in the ¹H NMR (δ 0.8–1.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for halogenated derivatives (e.g., brominated analogs) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for isomers with similar NMR profiles .
Methodological Tip : Use deuterated DMSO for NMR analysis to stabilize reactive intermediates and prevent decomposition .
Advanced Research Questions
Q. How do electronic and steric effects of the cyclopropyl group influence regioselectivity in cross-coupling reactions?
The cyclopropyl substituent at position 3 introduces steric hindrance and electron-withdrawing effects, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions. For example:
- Palladium-Catalyzed Reactions : Ligands like 1,10-bis(diisopropylphosphino)ferrocene (DIPPF) enhance selectivity for C-5 over C-7 in brominated derivatives due to steric constraints .
- Electrophilic Substitution : Electron-rich positions (C-5 and C-7) are favored for halogenation, while the cyclopropyl group stabilizes adjacent carbocations via hyperconjugation .
Data Contradiction : Some studies report conflicting yields for C-5 vs. C-7 functionalization (45% vs. 30%), attributed to variations in catalyst loading (2–5 mol% Pd) .
Q. What strategies mitigate side reactions during the synthesis of halogenated derivatives (e.g., 3-cyclopropyl-8-bromoimidazo[1,5-a]pyridine)?
- Temperature Control : Halogenation with N-bromosuccinimide (NIS) at 0–5°C minimizes di-bromination byproducts .
- Protecting Groups : Temporarily blocking reactive sites (e.g., NH with Boc groups) prevents unwanted substitutions during multi-step syntheses .
- Catalyst Screening : Pd(OAc)₂ with XPhos ligands improves selectivity for mono-halogenation over Pd(PPh₃)₄ .
Case Study : Bromination of this compound at 0°C with NIS yielded 85% mono-brominated product vs. 50% at 25°C .
Q. How does this compound interact with biological targets (e.g., PARG inhibitors) in cancer therapy?
- Binding Studies : The cyclopropyl group enhances hydrophobic interactions with the PARG enzyme’s active site, as shown via molecular docking (ΔG = −9.2 kcal/mol) .
- SAR Insights : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at C-7 exhibit 10-fold higher inhibition (IC₅₀ = 0.8 μM) compared to unsubstituted analogs .
Experimental Design : Use fluorescence polarization assays to quantify binding affinity and SPR (surface plasmon resonance) for kinetic analysis .
Q. What role does this compound play in materials science, particularly in optoelectronics?
- Fluorescence Properties : The rigid imidazo[1,5-a]pyridine core enables blue-light emission (λem = 450 nm) with a large Stokes shift (Δλ = 80 nm), ideal for OLEDs .
- Quantum Yield Optimization : Introducing electron-donating groups (e.g., methoxy) at C-5 increases quantum yield from Φ = 0.25 to 0.64 .
Synthesis Tip : One-pot cyclization under mild conditions (room temperature, aqueous solvent) reduces side products while maintaining fluorescence efficiency .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Reproducibility Checks : Verify catalyst purity (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and solvent dryness, as trace water inhibits cyclocondensation .
- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., over-oxidized intermediates) and adjust reaction times accordingly .
Example : A study reporting 70% yield used freshly distilled PPA, while a lower yield (50%) cited commercial PPA with residual moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
